Antiviral Potency Differentiation: Allyl vs. Alkyl Substitution in Isoxazoline Series
In a direct head-to-head comparison within a single study, the allyloxyimino derivative (specifically (E)-2-allyloxyimino-2-cyano-N-(5-tert-butyl-2-isoxazolin-3-ylmethyl)acetamide, which contains the core Acetamide,2-cyano-2-[(2-allyloxy)imino]- fragment) demonstrated superior anti-influenza A activity compared to its methyl and ethyl analogs. The allyl derivative achieved an EC50 of 3 μg/mL, whereas the ethyl derivative showed weaker activity and the isopropyl derivative exhibited reduced potency . This establishes the allyl group as a critical determinant of antiviral efficacy in this scaffold.
| Evidence Dimension | Antiviral Activity (EC50) against human influenza A virus |
|---|---|
| Target Compound Data | EC50 = 3 μg/mL |
| Comparator Or Baseline | Ethyl analog (EC50 > 3 μg/mL, exact not reported), Isopropyl analog (EC50 > 3 μg/mL) |
| Quantified Difference | Allyl derivative showed highest potency in the series (most active inhibitor) |
| Conditions | In vitro assay against human influenza A virus |
Why This Matters
This data provides a quantifiable basis for selecting the allyloxy variant over other alkoxy analogs when screening for influenza A virus inhibitors, directly impacting hit identification and lead optimization efforts.
